Synthetic Yield in CGRP Antagonist Scaffold Assembly
In the synthesis of CGRP receptor antagonists, tert-butyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate is prepared by alkylation of N-Boc-piperazine with methyl bromoacetate. The reported isolated yield is 60% under standard conditions (K₂CO₃, CH₃CN, room temperature, 1.5 h) . This yield establishes a reproducible benchmark for procurement planning when scaling multi‑step syntheses. By contrast, the analogous benzyl carbamate derivative (CAS 1357923-30-8) is reported to be isolated as a clear oil in 92% yield ; however, the Cbz group necessitates hydrogenolysis conditions that are incompatible with many heterocyclic scaffolds encountered in drug discovery programs.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 60% yield as clear colorless oil |
| Comparator Or Baseline | Benzyl 4-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate (CAS 1357923-30-8): 92% yield as clear oil |
| Quantified Difference | Target compound yield is 32 percentage points lower than benzyl analog |
| Conditions | N-Boc-piperazine + methyl bromoacetate, K₂CO₃, CH₃CN, RT, 1.5 h |
Why This Matters
The 60% yield provides a quantitative baseline for cost estimation and process optimization; the Boc group's acid-lability offers synthetic flexibility not available with the benzyl analog.
